

# The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinaldehyde

Cat. No.: B8250814

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## A Versatile Synthetic Intermediate in Modern Chemistry

While a detailed historical account of the initial discovery of **2-Bromo-6-methylisonicotinaldehyde** is not readily available in current literature, its significance has grown in recent years as a versatile building block in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, highlighting its role as a key intermediate in the development of more complex molecules.

This compound, with the IUPAC name 2-bromo-6-methylpyridine-4-carbaldehyde, is a trifunctional molecule featuring a pyridine ring, a bromine atom, a methyl group, and an aldehyde group.<sup>[1]</sup> This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-6-methylisonicotinaldehyde** is presented in the table below.

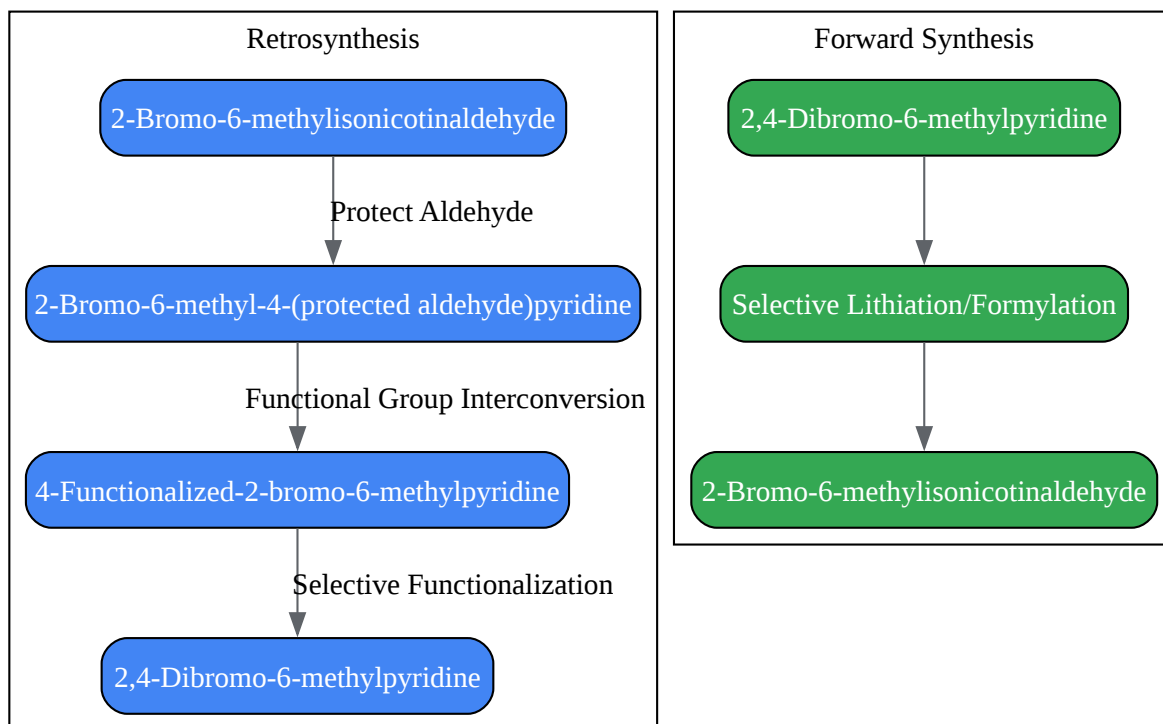
Property	Value	Reference
CAS Number	1060805-89-1	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	[1][2]
Molecular Weight	200.03 g/mol	[1][2]
IUPAC Name	2-bromo-6-methylpyridine-4-carbaldehyde	[1]
SMILES	<chem>O=CC1=CC(Br)=NC(C)=C1</chem>	[2]
Topological Polar Surface Area (TPSA)	29.96 Å <sup>2</sup>	[2]
logP	1.96502	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	1	[2]

## Synthesis and Reactivity

The synthetic utility of **2-Bromo-6-methylisonicotinaldehyde** stems from the distinct reactivity of its functional groups. The bromine atom provides a handle for various cross-coupling reactions, while the aldehyde group can undergo a multitude of transformations.

## Synthetic Workflow

The synthesis of **2-Bromo-6-methylisonicotinaldehyde** can be conceptualized through a retro-synthetic approach, starting from the target molecule and working backward to simpler, commercially available starting materials. A plausible synthetic workflow is outlined below.

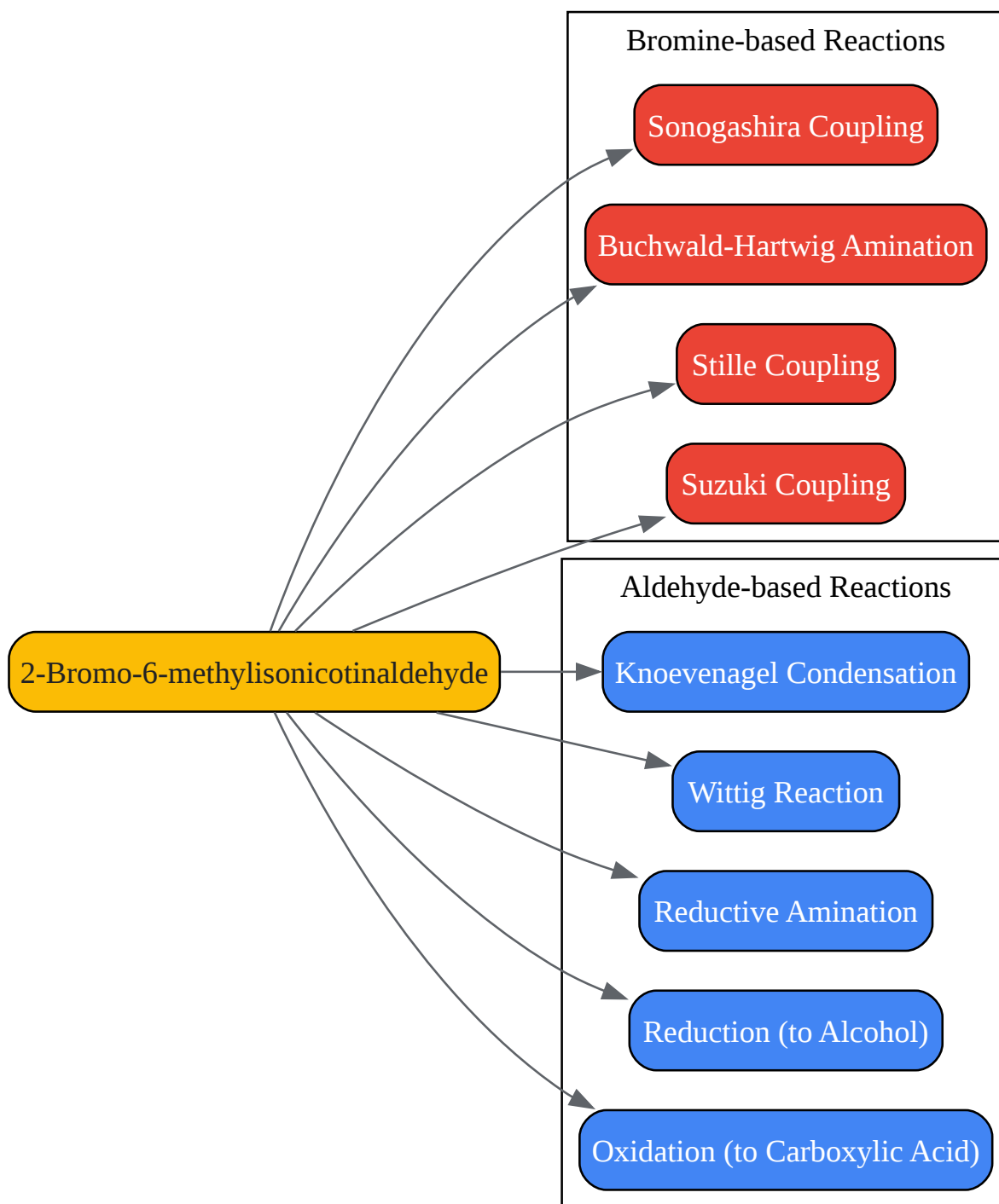


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Caption: Retrosynthetic and forward synthesis pathways for **2-Bromo-6-methylisonicotinaldehyde**.

## Key Reactions

The reactivity of **2-Bromo-6-methylisonicotinaldehyde** is dominated by the chemistry of the pyridine ring, the bromine substituent, and the aldehyde group.



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## References

- 1. 2-Bromo-6-methylisonicotinaldehyde | 1060805-89-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8250814#discovery-and-history-of-2-bromo-6-methylisonicotinaldehyde]

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